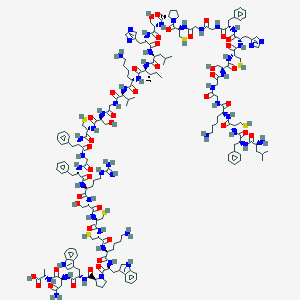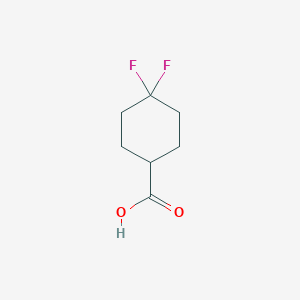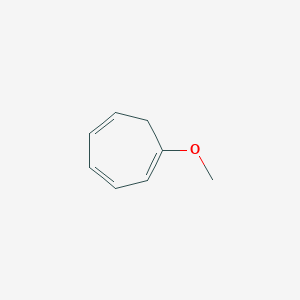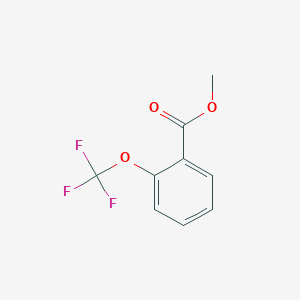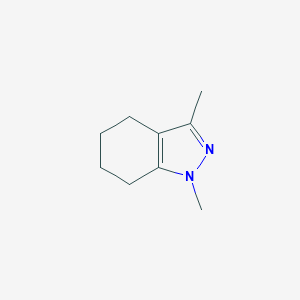
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole, also known as AM-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. AM-2201 is a potent agonist of the cannabinoid receptor CB1, and it has been shown to have a variety of biochemical and physiological effects. In
作用机制
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. When 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole binds to the CB1 receptor, it activates a signaling pathway that leads to a variety of biochemical and physiological effects. These effects include the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception.
生化和生理效应
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, induce hypothermia, and produce analgesia. It has also been shown to have anxiolytic and antidepressant effects. Additionally, 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole in lab experiments is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is its potential for abuse and dependence. Therefore, it is important to use caution when handling this compound and to follow appropriate safety protocols.
未来方向
There are several future directions for research on 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole. One area of interest is the potential therapeutic applications of this compound, particularly for the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole, as well as its potential for abuse and dependence. Finally, there is a need for the development of safer and more effective synthetic cannabinoids for use in scientific research.
合成方法
The synthesis of 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a complex process that involves several steps. The starting material for the synthesis is 1-(5-fluoropentyl)-3-(1-naphthoyl)indole, which is reacted with dimethylamine to produce the intermediate 1-(5-fluoropentyl)-3-(1-naphthoyl)indole-2-carboxamide. This intermediate is then reacted with 2-methylamino-2-phenylpropan-1-one to produce 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole.
科学研究应用
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has been used in a variety of scientific research applications. It is commonly used as a tool to study the endocannabinoid system and its role in various physiological processes. 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has also been used to study the effects of cannabinoids on the central nervous system, including their effects on behavior, cognition, and memory.
属性
CAS 编号 |
155935-25-4 |
|---|---|
产品名称 |
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
1,3-dimethyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C9H14N2/c1-7-8-5-3-4-6-9(8)11(2)10-7/h3-6H2,1-2H3 |
InChI 键 |
DQCYRLXJSPENPG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1CCCC2)C |
规范 SMILES |
CC1=NN(C2=C1CCCC2)C |
同义词 |
1H-Indazole, 4,5,6,7-tetrahydro-1,3-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




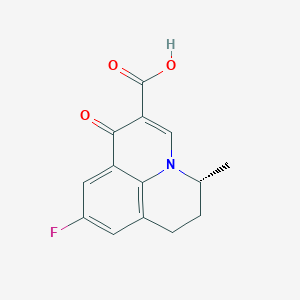



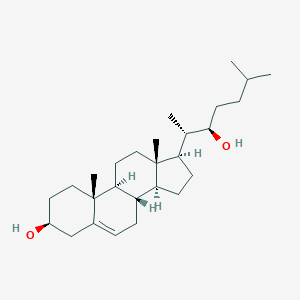
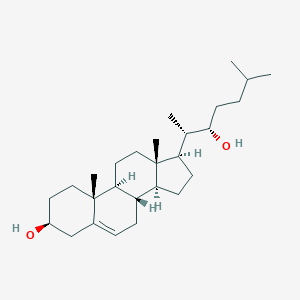
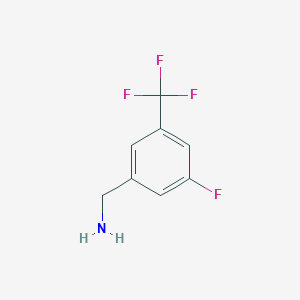

![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)
